![molecular formula C29H20Br2N2O3 B3861307 N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)](/img/structure/B3861307.png)
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide)
Descripción general
Descripción
N,N'-[(3-oxo-1-propene-1,3-diyl)di-3,1-phenylene]bis(4-bromobenzamide) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as BPB, and it has been used in various studies to investigate its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of BPB involves the binding of this compound to specific sites on the target protein, which disrupts the protein-protein interactions and prevents the formation of functional complexes. This results in the inhibition of the target protein's activity and can lead to downstream effects on biochemical and physiological processes.
Biochemical and Physiological Effects:
BPB has been shown to have a variety of effects on biochemical and physiological processes, including the inhibition of NF-κB activity, the suppression of inflammation and immune responses, and the induction of apoptosis in cancer cells. This compound has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BPB is its ability to selectively inhibit protein-protein interactions, which makes it a valuable tool for studying the role of specific proteins in various biological processes. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments and applications.
Direcciones Futuras
There are several potential future directions for the use of BPB in scientific research. One area of interest is the development of new therapeutic agents based on the structure and mechanism of action of this compound. Another potential direction is the use of BPB as a tool for investigating the role of specific proteins in disease processes, which could lead to the development of new diagnostic and therapeutic approaches. Additionally, further studies are needed to investigate the potential toxic effects of BPB and to develop strategies for minimizing these effects in future applications.
Aplicaciones Científicas De Investigación
BPB has been used in various scientific studies to investigate its potential as a tool for the inhibition of protein-protein interactions. This compound has been shown to be effective in disrupting the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is a key step in the regulation of inflammation and immune responses.
Propiedades
IUPAC Name |
4-bromo-N-[3-[(E)-3-[3-[(4-bromobenzoyl)amino]phenyl]-3-oxoprop-1-enyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20Br2N2O3/c30-23-12-8-20(9-13-23)28(35)32-25-5-1-3-19(17-25)7-16-27(34)22-4-2-6-26(18-22)33-29(36)21-10-14-24(31)15-11-21/h1-18H,(H,32,35)(H,33,36)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZRHKBMHOWIHZ-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C=CC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)/C=C/C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20Br2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-propoxyphenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3861228.png)
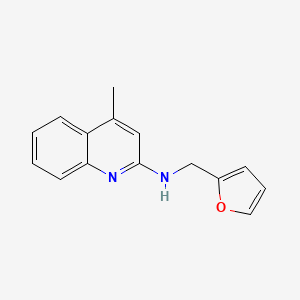
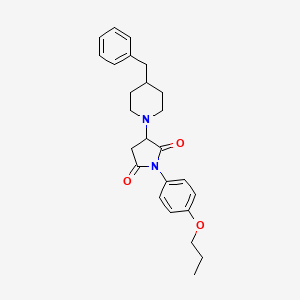
![N'-[2-(allyloxy)benzylidene]-4-chlorobenzohydrazide](/img/structure/B3861263.png)

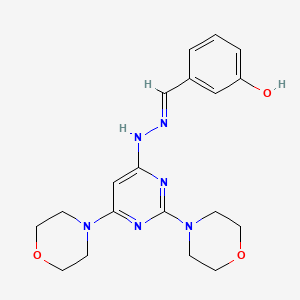
![methyl 4-(2-{[(4-methylphenyl)(phenylsulfonyl)amino]acetyl}carbonohydrazonoyl)benzoate](/img/structure/B3861276.png)
![3-[4-(2-chlorophenyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B3861279.png)
![N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B3861300.png)
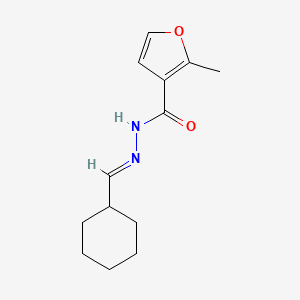
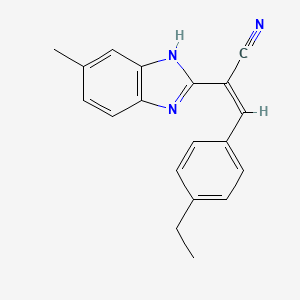
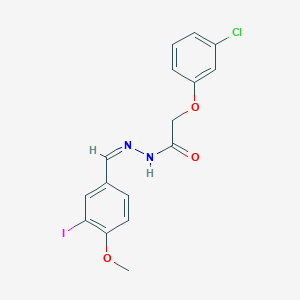
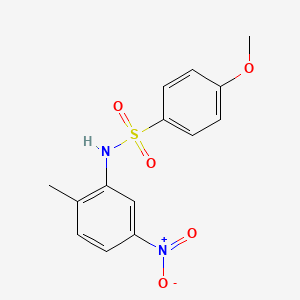
![5-benzylidene-3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B3861348.png)